Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)-
Overview
Description
Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- is a heterocyclic aromatic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a 2-chloro-1,1-dimethylethyl group at position 3. Pyridazines are known for their diverse pharmacological activities and are used in various scientific research applications.
Preparation Methods
The synthesis of Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- can be achieved through several synthetic routes. One common method involves the condensation of 3,6-dichloropyridazine with the sodium salt of benzyl cyanide, followed by hydrolysis and coupling with alkyl halides . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other groups using reagents such as phenylboronic acid in the presence of triphenylphosphine and palladium acetate.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridazine ring, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with alkyl halides to form new compounds with potential pharmacological activities.
Scientific Research Applications
Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. For example, some derivatives of pyridazine have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- can be compared with other similar compounds such as:
Pyrimidine: Another six-membered ring with two nitrogen atoms, but with different biological activities and applications.
Pyridazinone: A derivative of pyridazine with a keto functionality, exhibiting a wide range of pharmacological activities.
The uniqueness of Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dichloro-3-(1-chloro-2-methylpropan-2-yl)pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2/c1-8(2,4-9)7-5(10)3-6(11)12-13-7/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVAXRGCWVZHRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NN=C(C=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154356 | |
Record name | Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124420-58-2 | |
Record name | Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124420582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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